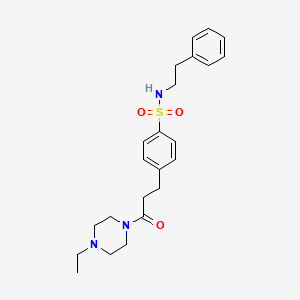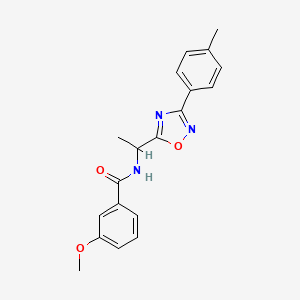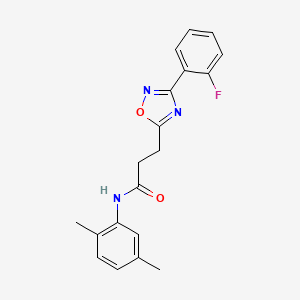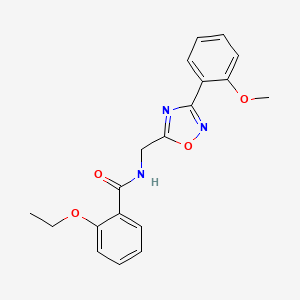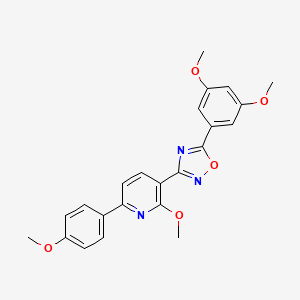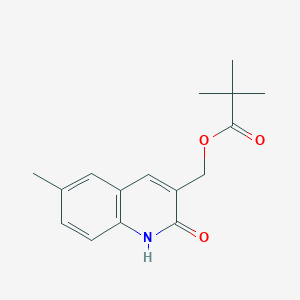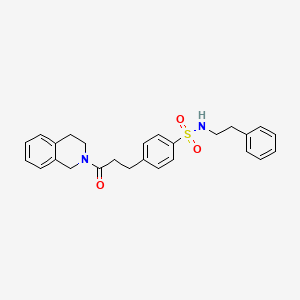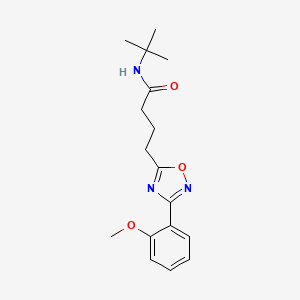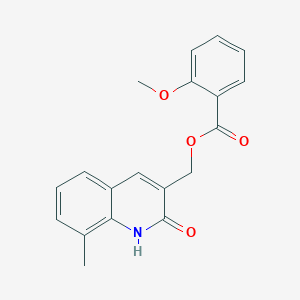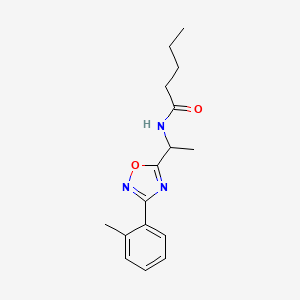
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in scientific research applications.
作用機序
The mechanism of action of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells. In addition, N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have anti-bacterial and anti-fungal properties.
実験室実験の利点と制限
One of the main advantages of using N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its unique properties. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it suitable for use in various studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in the appropriate concentrations and to follow the necessary safety protocols to avoid any adverse effects.
将来の方向性
There are several future directions for the study of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One potential direction is the development of new drugs and therapies for various diseases. This compound has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, which make it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide inhibits the activity of certain enzymes and proteins in the body. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
合成法
The synthesis method of N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form 3-(o-tolyl)-1,2,4-oxadiazol-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 1-bromo-3-pentanone to form N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.
科学的研究の応用
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. This compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-10-14(20)17-12(3)16-18-15(19-21-16)13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVVDVUSGVTZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

